Ethyl 1-(4-aminophenyl)-5-bromo-1H-pyrazole-3-carboxylate

Catalog No.
S15381259
CAS No.
M.F
C12H12BrN3O2
M. Wt
310.15 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Ethyl 1-(4-aminophenyl)-5-bromo-1H-pyrazole-3-carb...

Product Name

Ethyl 1-(4-aminophenyl)-5-bromo-1H-pyrazole-3-carboxylate

IUPAC Name

ethyl 1-(4-aminophenyl)-5-bromopyrazole-3-carboxylate

Molecular Formula

C12H12BrN3O2

Molecular Weight

310.15 g/mol

InChI

InChI=1S/C12H12BrN3O2/c1-2-18-12(17)10-7-11(13)16(15-10)9-5-3-8(14)4-6-9/h3-7H,2,14H2,1H3

InChI Key

YUUBYSWMYSNPLM-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=NN(C(=C1)Br)C2=CC=C(C=C2)N

Ethyl 1-(4-aminophenyl)-5-bromo-1H-pyrazole-3-carboxylate is a chemical compound characterized by the molecular formula C12H12BrN3O2C_{12}H_{12}BrN_{3}O_{2} and a molar mass of 310.15 g/mol. This compound features a pyrazole ring, which is a five-membered ring containing two nitrogen atoms, along with an ethyl ester group and a bromo substituent. The presence of a 4-aminophenyl group enhances its potential biological activity, making it of interest in medicinal chemistry and pharmaceutical development .

Typical of pyrazole derivatives, including:

  • Nucleophilic Substitution: The bromo substituent can be replaced by various nucleophiles, allowing for the synthesis of diverse derivatives.
  • Ester Hydrolysis: The ethyl ester can undergo hydrolysis to yield the corresponding carboxylic acid.
  • Condensation Reactions: The amino group can react with carbonyl compounds to form imines or amides, expanding its utility in organic synthesis.

These reactions highlight the compound's versatility as a building block in organic and medicinal chemistry.

Pyrazole derivatives, including Ethyl 1-(4-aminophenyl)-5-bromo-1H-pyrazole-3-carboxylate, have been studied for their biological activities. Specific activities may include:

  • Antimicrobial Properties: Some studies suggest that pyrazole derivatives exhibit antibacterial and antifungal activities.
  • Anti-inflammatory Effects: Compounds with similar structures have shown potential in reducing inflammation.
  • Anticancer Activity: Certain pyrazole derivatives are being explored for their ability to inhibit cancer cell proliferation.

The presence of the 4-aminophenyl group may contribute to enhanced interactions with biological targets, potentially increasing efficacy .

The synthesis of Ethyl 1-(4-aminophenyl)-5-bromo-1H-pyrazole-3-carboxylate can be accomplished through several methods:

  • Bromination of Pyrazole Derivatives: Starting from 1H-pyrazole-3-carboxylic acid derivatives, bromination can be performed using bromine or brominating agents under acidic conditions.
  • Esterification: The carboxylic acid can be converted to the ethyl ester using ethanol and an acid catalyst.
  • Amination: The introduction of the 4-aminophenyl group can be achieved through nucleophilic substitution or coupling reactions with appropriate precursors.

These methods allow for the efficient production of the target compound while providing opportunities for further functionalization .

Ethyl 1-(4-aminophenyl)-5-bromo-1H-pyrazole-3-carboxylate has potential applications in:

  • Pharmaceutical Development: As a scaffold for designing new drugs targeting various diseases, particularly those involving inflammation and cancer.
  • Agricultural Chemistry: Potential use as a pesticide or herbicide due to its biological activity against certain pathogens.
  • Material Science: Exploration in the development of novel materials with specific electronic or optical properties.

The compound's unique structure positions it as a valuable candidate for further research and application in these fields .

Studies on the interactions of Ethyl 1-(4-aminophenyl)-5-bromo-1H-pyrazole-3-carboxylate with biological macromolecules are crucial for understanding its mechanism of action. Potential areas of investigation include:

  • Protein Binding Affinity: Assessing how well the compound binds to target proteins involved in disease pathways.
  • Enzyme Inhibition Studies: Evaluating its effectiveness as an inhibitor against specific enzymes linked to inflammatory processes or cancer progression.

These studies will provide insights into how structural modifications influence biological activity and therapeutic potential .

Ethyl 1-(4-aminophenyl)-5-bromo-1H-pyrazole-3-carboxylate shares structural similarities with several other compounds. Below is a comparison highlighting its uniqueness:

Compound NameCAS NumberSimilarity IndexKey Features
Ethyl 5-bromo-1H-pyrazole-3-carboxylate1269293-48-20.97Lacks the aminophenyl group
Methyl 5-bromo-1H-pyrazole-3-carboxylate1328893-17-90.90Contains methyl instead of ethyl
Ethyl 5-bromo-1-methyl-1H-pyrazole-3-carboxylate1269293-48-20.86Methyl substitution at position one
Methyl 4-bromo-1H-pyrazole-3-carboxylate81190-89-80.72Different substitution pattern on the ring

Ethyl 1-(4-aminophenyl)-5-bromo-1H-pyrazole-3-carboxylate stands out due to its specific combination of bromo and amino groups on the pyrazole structure, potentially enhancing its biological activity compared to other similar compounds .

XLogP3

2.8

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

1

Exact Mass

309.01129 g/mol

Monoisotopic Mass

309.01129 g/mol

Heavy Atom Count

18

Dates

Last modified: 08-11-2024

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